molecular formula C7H9ClN2O2 B13520356 4-Chloro-2-(2-methoxyethoxy)pyrimidine

4-Chloro-2-(2-methoxyethoxy)pyrimidine

Cat. No.: B13520356
M. Wt: 188.61 g/mol
InChI Key: ARARABVMUKJRLX-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyethoxy)pyrimidine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methoxyethoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 2-methoxyethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methoxyethoxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(2-methoxyethoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Agricultural Chemistry: Utilized in the synthesis of agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine and methoxyethoxy groups can interact with the active sites of target proteins, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2-methoxyethoxy)pyrimidine
  • 4-Chloro-2-methylthiopyrimidine
  • 4-Chloro-5-bromo-2-(methylthio)pyrimidine

Comparison

4-Chloro-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of the methoxyethoxy group, which imparts specific solubility and reactivity characteristics. Compared to similar compounds, it may offer better pharmacokinetic properties or enhanced reactivity in certain chemical reactions. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-2-(2-methoxyethoxy)pyrimidine

InChI

InChI=1S/C7H9ClN2O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3

InChI Key

ARARABVMUKJRLX-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC=CC(=N1)Cl

Origin of Product

United States

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